N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S/c1-4-26(5-2)18-10-11-19(15(3)12-18)25-21(27)14-29-22-24-13-20(28-22)16-6-8-17(23)9-7-16/h6-13H,4-5,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFICSHFXGWXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves several steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 2-methylphenyl intermediate: React 4-diethylamino-2-methylphenol with appropriate reagents to introduce the desired substituents.
Oxazole Ring Formation: Synthesize the oxazole ring through a cyclization reaction involving 4-fluorophenyl precursors.
Coupling Reactions: Couple the intermediates using reagents such as thiols and acetic acid derivatives to form the final acetamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route for scale-up. Techniques such as continuous flow chemistry can be employed to enhance efficiency and yield. Reaction conditions like temperature, pressure, and solvent choice are optimized to minimize by-products and ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxazole ring or the acetamide group, leading to various reduced intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions may vary depending on the specific site of substitution, with common reagents including halides and amines.
Major Products
The major products from these reactions include sulfoxides, sulfones, reduced amides, and various substituted aromatic compounds.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has a range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Employed in the development of new materials with specialized properties.
Mechanism of Action
The compound exerts its effects through several potential mechanisms:
Molecular Targets: It may interact with specific proteins or enzymes, modulating their activity.
Pathways Involved: The interaction with cellular pathways, such as signaling cascades or metabolic processes, can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The diethylamino group in the target compound (electron-donating) contrasts with chloro (electron-withdrawing) in F465-0358, influencing solubility and electronic interactions .
- Biological Implications : Fluorophenyl groups (common in all) enhance binding to hydrophobic pockets, while bromine () may increase steric bulk and lipophilicity.
Analogues with Thiazole/Thiadiazole Moieties
Table 2: Thiazole/Thiadiazole-Based Analogues
Key Observations :
- Steric Effects: Bulky substituents (e.g., 4-methylphenyl in ) may reduce membrane permeability compared to the target compound’s diethylamino group.
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of oxazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features, such as the diethylamino group and the oxazole ring, contribute to its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 351.41 g/mol. The compound features a diethylamino moiety, a fluorophenyl group, and an oxazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 351.41 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in various biological pathways. For instance, the oxazole ring can participate in interactions that affect cellular signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have shown promising antimicrobial properties. For example, oxazole derivatives have been evaluated for their efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth suggests it could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Studies on related oxazole derivatives have demonstrated significant anticancer effects against various tumor cell lines. These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells. The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated but may involve the induction of cell cycle arrest and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on oxazole derivatives highlighted their effectiveness against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The modifications in the oxazole structure were crucial for enhancing activity against these pathogens .
- Anticancer Potential : Research involving analogues of oxazole compounds showed potent growth inhibition in human-derived breast and colon cancer cell lines. The structural modifications significantly influenced their cytotoxicity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
